molecular formula C25H18O B14192828 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one CAS No. 923037-25-6

3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one

Cat. No.: B14192828
CAS No.: 923037-25-6
M. Wt: 334.4 g/mol
InChI Key: JSXCDOKOJFZUCE-UHFFFAOYSA-N
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Description

3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are a class of compounds with strong electron donor-acceptor interactions, making them of significant interest in various fields such as organic electronics, photonics, and medicinal chemistry .

Preparation Methods

The synthesis of 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound exhibits strong electron donor-acceptor interactions, leading to intramolecular charge transfer (ICT). This ICT state is influenced by solvent polarity and temperature, affecting the compound’s photophysical properties . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives such as:

The uniqueness of this compound lies in its specific combination of structural features and photophysical properties, making it a versatile compound for various applications.

Properties

CAS No.

923037-25-6

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

3-(4-naphthalen-1-ylphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C25H18O/c26-25(22-8-2-1-3-9-22)18-15-19-13-16-21(17-14-19)24-12-6-10-20-7-4-5-11-23(20)24/h1-18H

InChI Key

JSXCDOKOJFZUCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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